Methyl 4-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}benzoate
Overview
Description
Methyl 4-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}benzoate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}benzoate typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, which can be synthesized via the Robinson–Gabriel synthesis by dehydrating 2-acylaminoketones . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolium salts.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur at the benzoate ring, especially at positions ortho and para to the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by using Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazolium salts, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Methyl 4-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, while the benzoate ester can facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Uniqueness
Methyl 4-{[2-(5-propyl-1,2-oxazol-3-YL)pyrrolidine-1-carbonyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and material science.
Properties
IUPAC Name |
methyl 4-[[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-3-5-15-12-16(21-26-15)17-6-4-11-22(17)19(24)20-14-9-7-13(8-10-14)18(23)25-2/h7-10,12,17H,3-6,11H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTRVZSOWNOBAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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